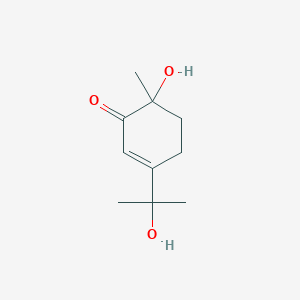

1,8-Dihydroxy-p-menth-3-en-2-one

Description

General Overview of Monoterpenes in Natural Products and Chemical Research

Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units. They are major constituents of essential oils of plants and are responsible for their characteristic aromas. mdpi.com These compounds are not only significant for the plants that produce them, acting in defense and signaling, but also for human applications. researchgate.net Well-known examples include menthol (B31143), limonene (B3431351), and carvone (B1668592), which are used extensively in the food, cosmetic, and pharmaceutical industries. researchgate.netcabidigitallibrary.org In chemical research, monoterpenes are of great interest due to their structural diversity and potential as starting materials for the synthesis of more complex molecules. mdpi.comresearchgate.net

Structural Classification and Significance of p-Menthane (B155814) Derivatives

The p-menthane monoterpenoids are characterized by a cyclohexane (B81311) ring with a methyl group at position 1 and an isopropyl group at position 4. foodb.ca This basic skeleton can be modified in numerous ways, leading to a wide array of derivatives. These modifications can include the introduction of double bonds, hydroxyl groups, and carbonyl groups, resulting in compounds with diverse chemical and biological properties. cabidigitallibrary.orgfoodb.ca The p-menthane structure is found in many important natural products, and its derivatives have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.net The study of these derivatives helps to understand structure-activity relationships, which can guide the development of new therapeutic agents. researchgate.net

Rationale for the Academic Investigation of 1,8-Dihydroxy-p-menth-3-en-2-one

This compound is a specific p-menthane derivative that has garnered attention in the scientific community. targetmol.com Its chemical structure, featuring two hydroxyl groups and a ketone function on the p-menthane framework, suggests the potential for interesting chemical reactivity and biological activity. The investigation of such compounds is driven by the quest to discover new natural products, understand their biosynthetic pathways, and explore their potential applications. As a natural product, this compound is a subject of research in the life sciences. targetmol.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1392224-56-4 | targetmol.combiocat.com |

| Molecular Formula | C10H16O3 | biocat.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | biocrick.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

6-hydroxy-3-(2-hydroxypropan-2-yl)-6-methylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h6,12-13H,4-5H2,1-3H3 |

InChI Key |

QGCSRXXUIPOZJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=CC1=O)C(C)(C)O)O |

Origin of Product |

United States |

Occurrence, Isolation, and Natural Distribution

Identification and Source Organisms of 1,8-Dihydroxy-p-menth-3-en-2-one

This compound is a naturally occurring p-menthane (B155814) monoterpenoid. Research has led to its successful isolation and characterization from plant sources. Specifically, this compound has been identified within the rhizomes of Curcuma comosa, a plant belonging to the Zingiberaceae family. nih.govnih.govnih.gov The elucidation of its structure was accomplished through comprehensive spectroscopic analysis. Commercial suppliers confirm its status as a natural product, identified by the CAS number 1392224-56-4. biocrick.com

Occurrence of Related Dihydroxylated p-Menthane Monoterpenoids in Biological Systems

The p-menthane skeleton is a common feature in a variety of monoterpenoids found throughout the plant kingdom and in some microorganisms. cabidigitallibrary.orgresearchgate.net These compounds are often volatile and are key components of essential oils. cabidigitallibrary.org Subsequent biochemical modifications, such as hydroxylation, lead to a wide array of functionalized derivatives, including dihydroxylated and polyhydroxylated forms. These oxygenated monoterpenes are found in specialized plant structures like glandular trichomes, secretory cavities, and root resin ducts. cabidigitallibrary.orgresearchgate.net

A diverse range of plant species are known to produce hydroxylated p-menthane monoterpenoids. The following table details the occurrence of these compounds in the specified plant sources.

Interactive Data Table: Dihydroxylated and Related p-Menthane Monoterpenoids in Selected Plant Species

| Plant Species | Family | Compound(s) Identified | Plant Part |

| Mentha haplocalyx | Lamiaceae | rel-(1R,2S,3R,4R) p-menthane-1,2,3-triol (B7574565) 3-O-β-D-glucopyranoside, Menthol (B31143), Menthone | Aerial parts |

| Asiasarum sieboldii | Aristolochiaceae | Eucarvone (B1221054), Asarincin A (monoterpene) | Roots, Rhizomes |

| Curcuma comosa | Zingiberaceae | This compound , Comosoxide A, Comosoxide B, Comososide | Rhizomes |

| Protium heptaphyllum | Burseraceae | p-Cymen-8-ol, Terpinolene | Aged Resin |

| Alpinia species | Zingiberaceae | Alpigalanol, trans-p-menth-3-ene-1,2,8-triol | Rhizomes |

| Nepeta tenuifolia | Lamiaceae | Menthofuran | Not specified |

| Zingiber officinale | Zingiberaceae | 1,8-Cineole, Linalool (B1675412), Borneol | Rhizome |

| Piper species | Piperaceae | Piperitone, Piperitenone (B1678436) oxide | Not specified |

| Juniperus sabina | Cupressaceae | Sabinene (B1680474), Terpinen-4-ol, Sabinyl acetate | Leaves, Berries |

| Amomum species | Zingiberaceae | (7S)-p-cymene-2,7,8-triol, (3R,4R,6S)-p-menth-1-ene-3,6,10-triol | Fruits |

| Erucaria microcarpa | Brassicaceae | Primarily non-terpenoid compounds (e.g., Erucin) | Fruits, Stems, Roots |

| Riella helicophylla | Riellaceae | Information not available in searched sources | Not applicable |

Detailed research findings for these plant sources include:

Alpinia species: A novel menthane-type monoterpene named alpigalanol has been isolated from the rhizomes of Alpinia galanga.

Amomum species: The fruits of Amomum kravanh have yielded new polyhydroxylated monoterpenes, including a p-cymene (B1678584) triol and a p-menthane triol.

Asiasarum sieboldii: Ethanolic extracts of this plant contain monoterpenes, with specific compounds like eucarvone and the new monoterpene asarincin A being identified. nih.govnih.gov

Curcuma comosa: In addition to being the source of this compound, the rhizomes of this plant also produce other novel monoterpenes, including comosoxide A, comosoxide B, and the glycoside comososide. nih.govnih.gov

Juniperus sabina: The essential oil of savin juniper is rich in monoterpenes, with major constituents being sabinene and the hydroxylated monoterpene terpinen-4-ol. journal-food-safety.decanada.cauniv-batna2.dzselinawamucii.com Its essential oil is composed of monoterpene hydrocarbons and oxygenated monoterpenes. canada.ca

Mentha haplocalyx: While known for menthol and menthone, this species also produces more complex polyhydroxylated derivatives, such as p-menthane-1,2,3-triol glycoside, which has been isolated from its aerial parts. nih.govsid.iracs.org

Piper species: These plants are known to contain p-menthane monoterpenoids like piperitenone and its oxygenated derivative, piperitenone oxide. mdpi.com

Protium heptaphyllum: The chemical profile of its oleoresin changes with age. univ-batna2.dz Aged resins are particularly noted for their content of the hydroxylated monoterpene p-cymen-8-ol. nih.govjournal-food-safety.deuniv-batna2.dz

Zingiber officinale: The essential oil from ginger rhizomes is characterized by a high content of various monoterpenoids, including the hydroxylated compounds 1,8-cineole, linalool, and borneol. researchgate.netnih.gov

Microorganisms, particularly fungi, are capable of metabolizing p-menthane monoterpenes into various hydroxylated derivatives through biotransformation processes. researchgate.net This capability is significant for producing novel compounds that may not be readily available from plant sources.

Fungi from the Diatrypaceae family, for instance, have been identified as producers of menthane-type monoterpenes. nih.govnih.govchemfaces.commdpi.com A review of this family's secondary metabolites highlighted the isolation of four monoterpene compounds, including a dimethylbenzofuran lactone derived from a menthane-type monoterpene and 2,9-epoxy-p-menth-6-en-9-ol. nih.gov

Other fungal species are also known for their ability to carry out specific hydroxylation reactions on p-menthane substrates.

Interactive Data Table: Microbial Biotransformation of p-Menthane Monoterpenes

| Microbial Species | Substrate | Product(s) |

| Corynespora cassiicola | γ-Terpinene | (1R,2R)-4-p-menthene-1,2-diol |

| Colletotrichum nymphaeae | (R)-(+)-Limonene | Limonene-1,2-diol |

| Gibberella cyanea | (4R)-Limonene | (1S,2S,4R)-p-Menth-8-ene-1,2-diol |

These biotransformations are often stereoselective and can yield dihydroxylated products from non-hydroxylated precursors. researchgate.net For example, the fungus Corynespora cassiicola transforms γ-terpinene into (1R,2R)-4-p-menthene-1,2-diol, while Gibberella cyanea converts (4R)-limonene into (1S,2S,4R)-p-Menth-8-ene-1,2-diol. researchgate.netnih.gov

Ecological and Chemotaxonomic Significance of its Natural Presence

The production of p-menthane monoterpenoids, including their hydroxylated forms, is of significant ecological and chemotaxonomic importance.

Ecological Significance: Volatile monoterpenes play a crucial role in plant defense and communication. cabidigitallibrary.orgselinawamucii.comnih.gov They can act as:

Defense Compounds: Olefinic p-menthanes and their derivatives, found in stems and leaves, serve as chemical defenses against a wide range of pathogens and insects. nih.gov

Signaling Molecules: Hydroxylated monoterpenes are involved in plant immune signaling. nih.gov For instance, α-terpineol can induce stomatal closure and the expression of pathogenesis-related proteins, conferring resistance to bacterial infection in plants like tomato. nih.gov These volatiles can also mediate inter-plant communication, where emissions from one plant can trigger defense responses in neighboring plants. nih.gov

Antioxidants: Exogenously applied monoterpenes have been shown to mitigate oxidative stress in plants under abiotic stress conditions, such as drought, by decreasing the accumulation of reactive oxygen species like hydrogen peroxide. researchgate.net

Insect Repellents and Pheromones: In arthropods, p-menthanes can function as repellents. The chemical profile of secretions containing these compounds can change with the life stage of an organism, suggesting different ecological requirements for juveniles and adults. sid.ir

Chemotaxonomic Significance: The profile of secondary metabolites, including monoterpenoids, can be a valuable tool for plant classification (chemotaxonomy).

Family and Genus Level Markers: The distribution of specific compounds can help delineate taxonomic relationships. For example, the presence of certain caffeic acid esters is a key characteristic of the Nepetoideae subfamily within the Lamiaceae (mint family). nih.gov While flavonoids are often used, the monoterpene profiles within Lamiaceae also show variations that can be taxonomically informative at the genus and species levels. nih.govacs.org

Conifer Chemotaxonomy: In conifers, the composition of essential oils, which are rich in monoterpenes like α-pinene and sabinene, is used to define chemotypes and understand taxonomic relationships within the Pinales order. chemfaces.comnih.gov The essential oil profiles of different Juniperus species, for instance, show distinct compositions that support their classification. nih.gov

Distinguishing Species: The specific p-menthane derivatives produced can help differentiate between closely related species or even chemotypes within a single species, as seen in the genus Mentha. cabidigitallibrary.org

Biosynthesis and Biotransformational Studies

Proposed Biosynthetic Pathways Leading to 1,8-Dihydroxy-p-menth-3-en-2-one

The biosynthesis of p-menthane (B155814) monoterpenes in plants originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids. researchgate.netproquest.comcabidigitallibrary.org This pathway produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The condensation of these units forms geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes.

While a specific pathway for this compound has not been explicitly detailed in the literature, a plausible route can be proposed based on the known biosynthesis of related p-menthane compounds, such as menthol (B31143) and carvone (B1668592). proquest.comcabidigitallibrary.org The initial step would involve the cyclization of GPP to form a limonene (B3431351) intermediate, a common reaction catalyzed by limonene synthase. cabidigitallibrary.org

Subsequent modifications of the limonene scaffold are then required to introduce the hydroxyl and ketone functionalities. This would likely involve a series of oxidation reactions, including hydroxylations and dehydrogenations, catalyzed by various enzymes, primarily from the cytochrome P450 superfamily. A potential precursor could be a limonene derivative that undergoes hydroxylation at the C-1 and C-8 positions, followed by the oxidation of the hydroxyl group at C-2 to a ketone and the introduction of a double bond at the C-3 position.

Another possible route could involve the transformation of other naturally occurring p-menthane monoterpenes, such as pulegone (B1678340) or piperitone, which already possess a ketone group. These precursors could then undergo further enzymatic modifications, including hydroxylations, to yield this compound.

Enzymatic and Microbial Biotransformations of p-Menthane Precursors

The enzymatic and microbial biotransformation of readily available p-menthane precursors presents a promising alternative for the synthesis of more complex derivatives like this compound. mdpi.com These bioconversions often offer high regio- and stereoselectivity, which is challenging to achieve through conventional chemical synthesis. mdpi.com

Microbial enzymes, particularly cytochrome P450 monooxygenases (CYPs), are well-known for their ability to hydroxylate a wide range of substrates, including terpenes. researchgate.net CYP102A1 from Bacillus megaterium, also known as P450 BM3, is a well-studied example of such an enzyme. nih.gov While its primary substrates are fatty acids, it has been engineered to act on various other molecules. nih.govnih.gov The catalytic cycle of CYP102A1 involves the activation of molecular oxygen to insert one oxygen atom into the substrate, typically at a C-H bond, resulting in a hydroxylated product.

The hydroxylation of p-menthane precursors by microbial CYPs is a key step in their functionalization. For instance, the biotransformation of limonene by various microorganisms can lead to the formation of compounds like isopiperitone and (+)-limonene-1,2-trans-diol, which are products of oxidation and hydroxylation, respectively. mdpi.com The formation of this compound would necessitate at least two hydroxylation steps at the C-1 and C-8 positions of a suitable p-menthane precursor.

Mutants of CYP102A1 have demonstrated the ability to hydroxylate complex molecules with high activity and regioselectivity. nih.gov For example, a triple mutant (A74G F87V L188Q) of CYP102A1 has shown significantly higher activity than the wild-type enzyme in the hydroxylation of highly branched fatty acids. nih.gov This highlights the potential for engineering CYPs to specifically catalyze the desired hydroxylations on p-menthane scaffolds.

The stereochemistry of the final product is a critical aspect of its biological activity. Biotransformations using whole microbial cells or isolated enzymes often exhibit high stereoselectivity. This is due to the chiral environment of the enzyme's active site, which preferentially binds and orients one enantiomer of a racemic substrate or directs the reaction to a specific stereochemical outcome.

The synthesis of specific stereoisomers of p-menthane-3,8-diol (B45773) (PMD) from enantiopure citronellal (B1669106) demonstrates the importance of stereocontrol in the synthesis of p-menthane derivatives. wikipedia.org Similarly, the stereoselective synthesis of various cis-p-menthane diols and triols has been achieved through enzyme-catalyzed reactions. researchgate.net

In the context of this compound, which has multiple chiral centers, a stereoselective bioconversion would be essential for producing a single, biologically active isomer. The use of specific microbial strains or engineered enzymes could potentially control the stereochemistry of the hydroxylation and oxidation reactions, leading to the desired stereoisomer of the final product. Computational design has been successfully used to engineer CYP102A1 for highly stereoselective hydroxylation of drug molecules, suggesting a similar approach could be applied to p-menthane precursors. nih.gov

Metabolic Pathways in Plant and Microbial Systems

In plants, the biosynthesis of p-menthane monoterpenes is compartmentalized, with the initial steps occurring in the plastids and subsequent modifications taking place in the endoplasmic reticulum and mitochondria. researchgate.netproquest.comcabidigitallibrary.org The metabolic pathway of peppermint, which produces menthol, is a well-characterized example. researchgate.net It involves the conversion of geranyl diphosphate (B83284) to (-)-limonene (B1674923) in the leucoplasts, followed by a series of hydroxylations and reductions in the endoplasmic reticulum and cytosol to yield the final product. researchgate.net A similar, albeit more complex, pathway can be envisioned for this compound, involving additional oxidative steps.

Microorganisms possess diverse metabolic pathways for the degradation and transformation of terpenes. mdpi.com These pathways often involve initial hydroxylation reactions to increase the water solubility of the hydrophobic terpene substrates, followed by further oxidation, ring cleavage, and assimilation into central metabolism. The ability of various bacteria and fungi to transform limonene and other p-menthanes into a variety of oxygenated derivatives is well-documented. mdpi.com These microbial systems can serve as a source of novel enzymes for the targeted biotransformation of p-menthane precursors to produce valuable compounds like this compound.

Synthetic Methodologies for 1,8 Dihydroxy P Menth 3 En 2 One and Its Stereoisomers

Total Synthesis Strategies

While a specific total synthesis for 1,8-dihydroxy-p-menth-3-en-2-one is not extensively documented, the principles of total synthesis for related natural products provide a clear roadmap. Total synthesis aims to prepare a complex target molecule from simple, commercially available precursors. pitt.edu Strategies often focus on efficiency, sometimes eliminating the need for protecting groups which can add significant steps to a synthetic sequence. pitt.edu

For related p-menthane (B155814) structures, semisynthetic approaches from natural products are common. For instance, p-menthane-3,8-diol (B45773) can be synthesized from citronellal (B1669106), which is readily available from sources like eucalyptus. rsc.orggoogle.com This type of ring-closure reaction, often acid-catalyzed, is a foundational step in building the p-menthane framework. rsc.orggoogle.com More complex total syntheses, like those for pleurotin or various alkaloids, employ powerful reactions such as ring-closing metathesis, Friedel-Crafts cyclizations, and stereoselective reductions to construct intricate molecular architectures. nih.govorganicchemistry.eu These established methodologies could be adapted for the de novo synthesis of a p-menthane skeleton before introducing the required hydroxyl and ketone functionalities.

Asymmetric Synthesis Approaches for Enantiomeric Forms

Achieving enantiomeric purity is critical in modern synthesis, and asymmetric approaches are designed to generate a single enantiomer of a chiral molecule. This is typically accomplished using chiral catalysts or auxiliaries that influence the stereochemical outcome of a reaction.

Application of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a premier reaction for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgnih.gov This method is highly relevant for installing the C1 and C8 hydroxyl groups in the target molecule's precursor. The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.orgorganic-chemistry.org

The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate. wikipedia.org Hydrolysis of this intermediate yields the desired diol. wikipedia.org To make the process catalytic and reduce the use of toxic and expensive osmium tetroxide, a stoichiometric co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO) is used to regenerate the osmium catalyst. organic-chemistry.org For convenience, these reagents are commercially available as pre-packaged mixtures known as AD-mix. wikipedia.orgorganic-chemistry.org

The synthesis of α-hydroxy ketones, such as the target compound, can be achieved with high enantiomeric purity through the asymmetric dihydroxylation of the corresponding enol ethers. acs.org

Investigation of Enantiofacial Selectivity

A key feature of the Sharpless asymmetric dihydroxylation is its predictable and high enantiofacial selectivity. The choice of the chiral ligand dictates which face of the alkene is hydroxylated. The two most common ligand systems are based on dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derivatives. wikipedia.org

AD-mix-α , which contains the ligand (DHQ)₂PHAL, typically delivers the hydroxyl groups to the "bottom" or α-face of the alkene when drawn in a specific orientation.

AD-mix-β , containing the (DHQD)₂PHAL ligand, delivers the hydroxyl groups to the "top" or β-face. wikipedia.org

This selectivity allows for the controlled synthesis of either enantiomer of the target diol simply by selecting the appropriate AD-mix formulation. The predictability of this reaction has made it a powerful tool in the total synthesis of numerous natural products. nih.gov

Table 1: Enantiofacial Selectivity in Sharpless Dihydroxylation

| Reagent | Chiral Ligand | Face of Attack | Stereochemical Outcome |

|---|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | α-face | (R,R) or (S,S) diol |

| AD-mix-β | (DHQD)₂PHAL | β-face | (S,S) or (R,R) diol |

Note: The absolute stereochemistry (R,R vs. S,S) of the product depends on the substitution pattern of the starting alkene.

Chemoenzymatic and Semisynthetic Routes

Chemoenzymatic and semisynthetic strategies leverage naturally occurring molecules and enzymes to create complex targets, often with high efficiency and stereoselectivity.

Semisynthetic routes begin with readily available natural products. For p-menthane derivatives, a common starting material is limonene (B3431351), a major component of citrus oils. cabidigitallibrary.orgnih.gov The biotransformation of limonene using bacteria and fungi can produce a variety of hydroxylated derivatives. mdpi.com For example, certain fungal strains can hydroxylate limonene at the 1,2- and 3-positions. mdpi.com Another common semisynthetic approach is the acid-catalyzed cyclization of citronellal, derived from Eucalyptus oil, to form p-menthane-3,8-diol. google.come3s-conferences.org

Chemoenzymatic synthesis integrates enzymatic transformations with traditional chemical reactions. Enzymes can be used to perform highly selective reactions that are difficult to achieve with conventional chemistry. For instance, lipases are commonly used for the asymmetric desymmetrization of diols, and dehydrogenases can perform highly enantioselective reductions of ketones. nih.govnih.gov A dehydrogenase from the bacterium Aromatoleum aromaticum has been shown to effectively reduce a wide range of prochiral ketones to enantiopure secondary alcohols. nih.gov Such an enzyme could be employed to stereoselectively reduce a ketone precursor to generate the desired chiral alcohol in the target molecule.

Regioselective and Stereoselective Syntheses of Related Dihydroxylated p-Menthane Derivatives

The synthesis of related p-menthane diols further illustrates the principles of regioselectivity and stereoselectivity. Regioselectivity refers to the control of which position on a molecule reacts, while stereoselectivity controls the 3D arrangement of the resulting product.

The synthesis of p-menthane-3,8-diol from citronellal can yield both cis and trans isomers, and the reaction conditions can be tuned to favor one over the other. e3s-conferences.org The biotransformation of limonene is a powerful example of regioselectivity. Depending on the organism used, hydroxylation can be directed to different parts of the molecule. mdpi.com

Fungi and yeasts often hydroxylate the 1,2-double bond or the C-3 position. mdpi.com

Insect enzyme systems have been shown to uniquely dihydroxylate the 8,9-double bond. mdpi.com

Furthermore, chemical methods have been developed for the selective synthesis of specific isomers. A review on the synthesis of limonene hydroxy derivatives outlines numerous methods for regio- and stereoselective transformations, such as the reduction of carvone (B1668592) to produce specific carveol (B46549) isomers. researchgate.net These established methods for controlling the placement and stereochemistry of hydroxyl groups on the p-menthane skeleton are directly applicable to the synthesis of complex targets like this compound.

Structural Elucidation and Advanced Analytical Characterization of 1,8 Dihydroxy P Menth 3 En 2 One

The definitive identification and characterization of natural products such as 1,8-Dihydroxy-p-menth-3-en-2-one rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's atomic connectivity, functional groups, and molecular weight, and are essential for confirming its structure and assessing its purity.

Chemical Reactivity and Derivatization Strategies

Synthesis of Novel Analogues and Chemically Modified Derivatives

The functional groups of 1,8-dihydroxy-p-menth-3-en-2-one serve as handles for the synthesis of a wide array of derivatives. By combining the reactions described above, novel analogues with modified properties can be generated. For instance, the synthesis of p-menthane-3,8-diol (B45773) derivatives has been explored, highlighting the potential to modify the hydroxyl groups to enhance properties like water solubility. google.com

The synthesis of related p-menthane (B155814) structures, such as cis-p-menthane-1,7-diol and cis-p-menthane-1,7,8-triol, often starts from substituted cyclohexanones. nih.gov These synthetic strategies could potentially be adapted to produce analogues of this compound. One patented method describes the synthesis of 1,8-diamino-p-menthane (B1222041) from related terpenes like limonene (B3431351) and α-terpineol through the formation of a 1,8-diformamido-p-menthane intermediate, showcasing the possibility of converting the hydroxyl groups to other functionalities. google.com

Biotransformations using microorganisms or enzymes offer another avenue for creating novel derivatives. For example, biotransformations of α-terpineol have been shown to yield products from allylic hydroxylation and dihydroxylation of the double bond. mdpi.com Similar enzymatic systems could potentially be used to modify this compound at specific positions.

Interconversion between Stereoisomeric Forms

This compound possesses multiple stereocenters, meaning it can exist as various stereoisomers. The interconversion between these forms, particularly diastereomers, can be a significant aspect of its chemistry.

The stereochemistry of related p-menthane diols has been a subject of study, with syntheses developed to selectively produce specific diastereomers. acs.orgresearchgate.net For instance, the synthesis of cis- and trans-isomers of p-menthane-3,8-diol can be controlled by reaction conditions. researchgate.net

Structure Activity Relationship Sar Studies

Correlation Between Structural Features of 1,8-Dihydroxy-p-menth-3-en-2-one and its Analogues with Biological Activities

Even minor alterations to the structure of a terpenoid can lead to significant changes in its physiological properties and biological activity e3s-conferences.org. The following subsections detail the influence of specific functional groups and stereochemistry on the bioactivity of this compound and related p-menthane (B155814) derivatives.

The presence, number, and position of hydroxyl (-OH) groups are critical determinants of the biological activity in many terpenoids. In the case of p-menthane derivatives, these groups can significantly influence properties like insect repellency and antioxidant activity.

Research on p-menthane-3,8-diol (B45773), an analogue of this compound, has highlighted the importance of having two hydroxyl groups. Studies have shown that related compounds with only a single hydroxyl group, such as 1-alpha-terpineol (with an -OH at C-8) and menthol (B31143) (with an -OH at C-3), were not effective as insect repellents against Anopheles gambiae nih.gov. This suggests that both hydroxyl groups in a diol structure are necessary for this particular biological activity. The number and position of hydroxyl groups can also influence the distribution of electronic charge, polarity, and lipophilicity, all of which have a significant impact on biological activity, including cell membrane permeability and antioxidant capacity nih.gov. For instance, phenolic hydroxyl groups are known to be crucial for the antioxidant activity of natural coumarins, as they can donate protons to trap free radicals pjmhsonline.com.

The specific positioning of hydroxyl groups also plays a role. In the biotransformation of menthol, the structure of the molecule has a great influence on the site of hydroxylation, indicating that different positions are not equivalent mdpi.com. While direct studies on the specific hydroxyl positioning in this compound are limited, the evidence from its analogues underscores the necessity of the dihydroxy motif for certain biological effects.

Table 1: Influence of Hydroxyl Groups on Repellent Activity of p-Menthane Analogues

| Compound Name | Number of Hydroxyl Groups | Repellent Activity |

|---|---|---|

| p-Menthane-3,8-diol | 2 | Active |

| 1-alpha-Terpineol | 1 | Not Repellent |

Data synthesized from studies on repellent activities against Anopheles gambiae. nih.gov

The carbonyl group (C=O) is another key functional group that significantly contributes to the biological profile of terpenoids. Its position and electronic environment, particularly its conjugation with double bonds, can modulate activity.

In this compound, the carbonyl group is at the C-2 position and is part of an α,β-unsaturated ketone system (an enone). This structural feature is known to be important for various biological activities. For instance, in a series of diarylpentanoids, an α,β-unsaturated ketone moiety was found to be an important feature for enhanced inhibition of nitric oxide production, a key process in inflammation mdpi.com. The enone moiety is a good Michael acceptor, which can allow the molecule to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Different stereoisomers of a compound can exhibit vastly different potencies and even different types of biological effects, as they interact differently with chiral biological targets like enzymes and receptors.

Studies on the stereoisomers of p-menthane-3,8-diol (PMD), a close structural analogue, provide significant insight into the potential role of stereochemistry for this compound. Research on the repellent activity of PMD isomers against the mosquito Aedes albopictus demonstrated that the (1R)-(+)-cis-PMD isomer has the highest repellency index nih.gov. The (1S)-(-)-cis-PMD isomer showed slightly lower activity, while the trans isomers, (1S)-(+)-trans-PMD and (1R)-(-)-trans-PMD, had only a slight effect nih.gov. This clearly indicates that the relative orientation of the substituents on the p-menthane ring is crucial for its interaction with insect odorant receptors nih.gov.

Interestingly, another study on the repellency of the four stereoisomers of p-menthane-3,8-diol against Anopheles gambiae found that all four isomers were equally active nih.gov. This suggests that the stereochemical requirements for repellency can be species-specific. The stereochemistry of a molecule can lead to significant differences in its biological activity, with natural isomers often being the most potent mdpi.com. Therefore, the specific stereoconfiguration of the chiral centers in this compound is expected to be a critical factor in determining its biological response.

Table 2: Effect of Stereochemistry on Repellent Activity of p-Menthane-3,8-diol against Aedes albopictus

| Stereoisomer | Relative Configuration | Repellency Index |

|---|---|---|

| (1R)-(+)-cis-PMD | cis | Highest |

| (1S)-(-)-cis-PMD | cis | High |

| (1S)-(+)-trans-PMD | trans | Slight |

Data from a study evaluating repellency over 24 hours. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR model provides a link between the biological activities of compounds and their chemical structures nih.gov. These models are highly effective in in-silico drug design and can be used to predict the activity of new, unsynthesized compounds nih.gov.

For a series of compounds including this compound and its analogues, a QSAR model would be developed by first calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecular structure, such as steric (e.g., molecular weight, shape), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity nih.gov.

A successful QSAR model for this compound analogues could reveal which combination of properties is most important for a specific biological effect. For example, a QSAR study on related compounds found that a combination of the distance between two phenolic hydroxyl oxygens led to regression equations with high correlation values for biological activity nih.gov. Although specific QSAR models for this compound are not available in the reviewed literature, the principles of QSAR represent a powerful tool for guiding the synthesis of new derivatives with potentially enhanced activity.

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are essential tools in modern SAR analysis. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex nih.gov. This method helps to understand the binding mechanism of compounds with their biological targets at a molecular level core.ac.uk.

In the context of this compound, molecular docking could be used to simulate its interaction with a specific protein target, such as an enzyme or a receptor involved in a disease process or a pest's biological pathway. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein mdpi.com. Docking algorithms then explore various possible binding poses of the ligand within the protein's active site and use a scoring function to estimate the binding affinity for each pose nih.gov.

The results of a docking study can provide valuable insights into the SAR. For example, it can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between specific functional groups of the compound and amino acid residues in the protein's active site. This information can explain why certain structural features, like the hydroxyl and carbonyl groups of this compound, are important for activity. While specific molecular docking studies for this compound were not identified in the literature search, this computational approach remains a crucial method for rationally designing and optimizing bioactive compounds based on their structural characteristics.

Biological Activities and Mechanistic Pathways in Vitro Studies

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

There is currently no specific data available in the scientific literature regarding the antimicrobial properties of 1,8-Dihydroxy-p-menth-3-en-2-one. Research on related terpenoids suggests that potential antimicrobial activity is often evaluated through the following assays.

Inhibition of Microbial Growth and Biofilm Formation

Studies on other terpenoids often assess their ability to inhibit the growth of various bacterial and fungal strains using methods like minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays. The capacity to prevent biofilm formation, a crucial factor in microbial pathogenesis and resistance, is typically quantified using crystal violet staining or other biomass quantification methods. For example, some terpenoids have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates biofilm development. nih.gov However, no such studies have been published for this compound.

Mechanisms of Cellular Disruption and Enzyme Inhibition

The mechanisms by which antimicrobial agents act are critical to understanding their potential applications. For many terpenoids, the primary mode of action involves the disruption of microbial cell membranes due to their lipophilic nature. encyclopedia.pub This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. Furthermore, some terpenoids are known to inhibit microbial enzymes essential for processes like energy production or cell wall synthesis. encyclopedia.pubnih.gov To date, no studies have been identified that investigate these mechanisms for this compound.

Anti-inflammatory Mechanisms

The anti-inflammatory potential of a compound is a significant area of therapeutic research. While many monoterpenes exhibit anti-inflammatory properties, there is a lack of specific data for this compound. nih.govfrontiersin.org

Modulation of Nitric Oxide (NO) Production and iNOS Expression in Cell Lines

A common method to evaluate the anti-inflammatory activity of a compound in vitro is to measure its effect on nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS). uc.pt Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov Compounds that inhibit NO production, often by downregulating the expression of iNOS, are considered to have anti-inflammatory potential. There are no published studies on the effect of this compound on NO production or iNOS expression.

Regulation of Pro-inflammatory Mediators and Signaling Pathways (e.g., NF-κB, MAPK)

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines. mdpi.comnih.govresearchgate.netscispace.comnih.gov Many natural compounds, including various terpenoids, exert their anti-inflammatory effects by inhibiting these pathways. mdpi.comebrary.netresearchgate.netspandidos-publications.com This can involve preventing the nuclear translocation of NF-κB or inhibiting the phosphorylation of key MAPK proteins. Currently, there is no available research detailing the interaction of this compound with the NF-κB or MAPK signaling pathways.

Antioxidant Properties

The antioxidant capacity of a compound is its ability to neutralize harmful free radicals, which contribute to oxidative stress and various chronic diseases. While many phenolic and terpenoid compounds are known for their antioxidant properties, specific data for this compound is absent from the scientific literature. Standard in vitro assays to determine antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. acs.orgacs.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to stabilize a free radical. Without experimental data, the antioxidant potential of this compound remains unknown.

Radical Scavenging Activity

The antioxidant potential of p-menthane (B155814) derivatives is a widely studied area, with many compounds demonstrating notable radical scavenging capabilities. This activity is often attributed to their chemical structure, particularly the presence and position of hydroxyl groups and the arrangement of double bonds, which can donate hydrogen atoms or electrons to neutralize free radicals.

For instance, monoterpenes like carvacrol, thymol, and sabinene (B1680474) hydrate (B1144303) have been shown to protect against oxidative degradation. nih.gov In studies evaluating their effects, these compounds inhibited the formation of peroxides and other byproducts of oxidation. nih.gov Specifically, piperitenone (B1678436) oxide's structure, with its allylic and α-carbonylic hydrogens, confers proton-donating ability, contributing to its antioxidant activity. researchgate.net Another related compound, piperine, has demonstrated the ability to scavenge hydroxyl and superoxide (B77818) radicals, thereby inhibiting lipid peroxidation. nih.gov The antioxidant activities of various monoterpenes are often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net

Modulation of Cellular Oxidative Stress Markers

Beyond direct radical scavenging, p-menthane derivatives can modulate cellular pathways involved in oxidative stress. These compounds can influence the expression and activity of endogenous antioxidant enzymes and other protective molecules. For example, the aromatic cyclic monoterpene p-cymene (B1678584) has been shown to upregulate key regulators of oxidative stress, such as mTOR, AKT, and phospho-AKT, in in vivo models. mdpi.com

In cell-based models, natural compounds with structures analogous to this compound have demonstrated protective effects against induced oxidative stress. For example, thymoquinone, a monoterpene found in black cumin essential oil, has been shown to induce apoptosis in malignant glioma cells by inhibiting proteasome activity, which leads to an increase in the levels of apoptotic proteins like p53 and Bax. nih.gov This highlights the ability of these compounds to not only counteract reactive oxygen species (ROS) but also to modulate the cellular response to oxidative damage. researchgate.net The anti-inflammatory and antioxidant properties of these natural products are often linked to their neuroprotective effects by targeting pathways crucial for neuronal survival. mdpi.comnih.gov

Anticancer Potential (In Vitro Cell Line Studies)

The anticancer properties of p-menthane derivatives have been extensively investigated, with many compounds showing promise in preclinical studies. nih.govnih.gov These natural products can exert their effects through various mechanisms, including inducing cell death and inhibiting cell proliferation. researchgate.net

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., leukemia, glioblastoma, prostate, colon, breast, lung)

A significant number of p-menthane derivatives have demonstrated cytotoxic activity against a broad spectrum of human cancer cell lines. In one study, 18 different p-menthane derivatives were evaluated for their cytotoxicity against ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295) cell lines. nih.govnih.gov Among these, (−)-perillaldehyde 8,9-epoxide showed the highest percentage of cell proliferation inhibition. nih.govnih.gov Perillyl alcohol also exhibited high cytotoxic activity, while compounds like (+)-limonene 1,2-epoxide, (−)-perillaldehyde, and (−)-8-hydroxycarvotanacetone showed intermediate activity. nih.govnih.gov

Carvone (B1668592), a related monoterpene ketone, has also been shown to possess anticancer activity against various cancer cell lines, including myeloma, melanoma, and breast cancer cells. nih.gov The table below summarizes the cytotoxic effects of selected p-menthane derivatives on different cancer cell lines.

| Compound | Cancer Cell Line | Activity/IC50 | Reference |

|---|---|---|---|

| (−)-Perillaldehyde 8,9-epoxide | OVCAR-8, HCT-116, SF-295 | High (GI = 96.32%–99.89%) | nih.govnih.gov |

| Perillyl Alcohol | OVCAR-8, HCT-116, SF-295 | High (GI = 90.92%–95.82%) | nih.govnih.gov |

| (−)-8-Hydroxycarvotanacetone | OVCAR-8, HCT-116, SF-295 | Intermediate (GI = 61.59%–94.01%) | nih.govnih.gov |

| Carvone | P-815, K-562, CEM | IC50 = 0.11–0.17 µM | mdpi.com |

| Menthone Derivatives (e.g., 4g) | MGC-803 (Gastric Cancer) | IC50 = 3.21 ± 0.67 µM | nih.gov |

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

The anticancer effects of p-menthane derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.net Carvone, for instance, can induce apoptosis by affecting the levels of Bcl-2 and Bax proteins, leading to the release of cytochrome C and subsequent activation of caspases and PARP cleavage. researchgate.net It can also cause cell cycle arrest at the G2/M phase by acting on cyclin-dependent kinase 1. researchgate.net

Similarly, other monoterpenes like linalool (B1675412) have been shown to suppress cancer cell growth through cell cycle arrest and by inducing mitochondrial membrane potential depolarization. nih.gov The induction of apoptosis has also been observed with various other derivatives, where cellular changes such as DNA fragmentation and the appearance of apoptotic bodies are key indicators. nih.govnih.gov

Molecular Targets and Signaling Pathway Modulation (e.g., AMPK, PARP, Caspases, CXCR4, MMP-9, FAK, ERK, mTOR, p38-MAPK)

The biological activities of p-menthane derivatives are underpinned by their interaction with a multitude of molecular targets and signaling pathways. As mentioned, carvone's pro-apoptotic effects involve the modulation of the Bcl-2 family proteins and caspases. researchgate.net The mTOR pathway, a central regulator of cell growth and proliferation, is another key target. Perillyl alcohol has been shown to inhibit the translational expression of hypoxia-inducible factor-1α via the mTOR/4E-BP1 signaling pathway. researchgate.net

Furthermore, menthol (B31143) has been found to inhibit the proliferation and motility of prostate cancer cells by activating the TRPM8 channel. mdpi.com Thymoquinone can induce apoptosis by inhibiting proteasome activity, which in turn increases the levels of p53 and Bax. nih.gov It also affects pathways involving NF-κB, STAT3, PI3K/Akt, and MAPK. nih.gov The diverse molecular targets of these compounds highlight their potential for multi-targeted anticancer therapy.

Neuroprotective Effects

Several p-menthane derivatives have demonstrated neuroprotective properties in in vitro models, suggesting their potential in the context of neurodegenerative diseases. mdpi.comnih.gov This protection is often linked to their antioxidant and anti-inflammatory activities. mdpi.comnih.gov

For example, maglignans, which are p-menthane-based meroterpenoids, have shown significant neuroprotective effects against glutamic acid-induced cellular damage in cortical and hippocampal neurons. researchgate.net The neuroprotective mechanisms of natural products are often multifactorial, involving the modulation of pathways such as PI3K/AKT and BDNF-TrkB-CREB, which are critical for neuronal survival. mdpi.comnih.gov Additionally, some compounds can reduce amyloid-beta and tau pathology, which are hallmarks of Alzheimer's disease. mdpi.com The ability of these compounds to mitigate oxidative stress and neuroinflammation contributes significantly to their neuroprotective potential. mdpi.commdpi.com

Enzymatic Inhibition Studies (e.g., HPPD, SENP1)

As of the latest available scientific literature, there are no specific in vitro studies detailing the inhibitory activity of this compound against the enzymes 4-hydroxyphenylpyruvate dioxygenase (HPPD) or Sentrin-specific protease 1 (SENP1). Searches of scholarly databases and chemical supplier technical data sheets did not yield any results on the evaluation of this compound as an inhibitor for these specific enzymatic targets.

Immunomodulatory Effects

Currently, there is a lack of specific in vitro research published in peer-reviewed journals that investigates the immunomodulatory effects of this compound. While other natural compounds have been studied for their influence on immune cells such as macrophages and lymphocytes, and their modulation of cytokine secretion, no such data is presently available for this specific p-menthane derivative.

Future Research Directions and Potential Academic Applications

Discovery of Novel Natural Sources and Unexplored Biosynthetic Routes

While the precise natural origins of 1,8-Dihydroxy-p-menth-3-en-2-one are not extensively documented, p-menthane (B155814) monoterpenes are known to be widespread throughout the plant kingdom. nih.gov They are significant components of essential oils from genera such as Mentha (Lamiaceae), Carum (Apiaceae), Citrus (Rutaceae), and Eucalyptus (Myrtaceae). nih.gov Future research should focus on targeted phytochemical screening of these and other plant species to identify natural sources of this compound. Modern analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying volatile constituents in plant extracts. cyberleninka.ru

The biosynthesis of p-menthane monoterpenes in plants like peppermint (Mentha x piperita) has been a subject of study, revealing complex enzymatic pathways. nih.gov These pathways often begin with the cyclization of geranyl diphosphate (B83284). researchgate.net Investigating the specific enzymes and genetic pathways leading to the formation of this compound could uncover novel biosynthetic routes. Such studies would not only enhance our understanding of plant biochemistry but could also pave the way for biotechnological production of this compound. nih.gov

Development of Green and Sustainable Synthetic Methodologies

The development of environmentally friendly methods for chemical synthesis is a growing priority in chemistry. Future research could explore green and sustainable synthetic routes to this compound. One promising approach is the use of biocatalysis, which employs enzymes to perform specific chemical transformations with high selectivity and under mild conditions. nih.gov For instance, the synthesis of p-menthane-3,8-diol (B45773) from citronellal (B1669106) has been achieved using sustainable carbon acid catalysts derived from lignin. rsc.org Similar strategies could be adapted for the synthesis of this compound. Biocatalytic methods can offer advantages in producing chiral compounds with high enantioselectivity. nih.gov

Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level

While the specific biological activities of this compound are not well-defined, related p-menthane derivatives have demonstrated a range of biological effects, including anti-inflammatory properties. uc.pt Future research should involve a systematic screening of this compound for various biological activities.

Once a biological activity is identified, molecular docking studies can be employed to predict the binding interactions between this compound and biological targets such as proteins or enzymes. mdpi.comresearchgate.net These computational studies can provide insights into the mechanism of action at the molecular level. For example, docking studies have been used to investigate the interaction of other compounds with targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.govnih.gov Such studies could reveal how this compound interacts with specific amino acid residues within the active site of a target protein, elucidating the structural basis for its activity.

Integration of Omics Technologies for Comprehensive Biological Profiling

To gain a comprehensive understanding of the biological effects of this compound, future research could integrate various "omics" technologies. Metabolomics, for instance, can be used to study the global changes in metabolite profiles within a biological system upon exposure to the compound. nih.gov This can reveal the metabolic pathways that are perturbed by the compound.

UPLC-TOF-MS/MS-based metabolomics has been successfully used to analyze the metabolite compositions in plants and can be applied to study the effects of specific compounds. frontiersin.org Combining metabolomics with other omics approaches, such as transcriptomics and proteomics, can provide a multi-layered view of the compound's biological impact.

Exploration of Bioactivity Synergism with other Phytochemicals

Natural products often exhibit enhanced biological activity when combined with other compounds, a phenomenon known as synergism. nih.gov Monoterpenes and their derivatives have been shown to act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacteria. frontiersin.orgnih.gov For example, studies have shown that terpenes can work in combination with antibiotics to inhibit biofilm formation and disrupt bacterial cell membranes. nih.gov

Future research should investigate the potential synergistic effects of this compound with other phytochemicals or existing drugs. researchgate.netdovepress.com This could lead to the development of more effective combination therapies for various conditions.

Application as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. pitt.edu Given its specific chemical structure, this compound could potentially be developed into a chemical probe to investigate particular biological processes or targets. This would require thorough characterization of its selectivity and mechanism of action. If the compound is found to interact with a specific protein or pathway, it could be used to modulate that target's function and explore its role in health and disease.

Potential as a Lead Compound for Preclinical Drug Discovery Efforts

Natural products have historically been a rich source of lead compounds for drug discovery. nih.govmdpi.com A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.com The discovery of new drugs often begins with the identification of such lead compounds from natural sources. cyberleninka.rutaylorandfrancis.com

The unique structure of this compound makes it a candidate for exploration as a lead compound in preclinical drug discovery. nih.govnih.govnih.gov Should initial screenings reveal significant biological activity, medicinal chemistry efforts could be undertaken to synthesize analogues with improved properties. This process of structure-activity relationship (SAR) studies is crucial in the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.